6-Bromogramine

Descripción general

Descripción

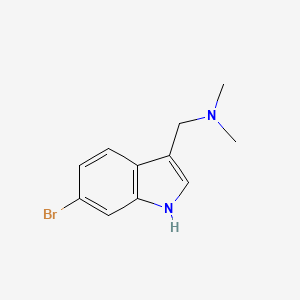

6-Bromogramine, also known as (6-bromo-1H-indol-3-yl)-N,N-dimethylmethanamine, is a brominated derivative of gramine. This compound is characterized by the presence of a bromine atom at the sixth position of the indole ring. It is a member of the indole alkaloid family and has been isolated from marine organisms such as the hydroid Abietinaria abietina .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 6-Bromogramine can be synthesized through various methods. One common approach involves the bromination of gramine. The process typically includes the following steps:

Bromination of Gramine: Gramine is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform.

Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 6-Bromogramine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Oxidation Reactions: The indole ring can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.

Oxidation: Potassium permanganate in aqueous solution, room temperature.

Reduction: Lithium aluminum hydride in tetrahydrofuran, under an inert atmosphere.

Major Products Formed:

Substitution: Formation of various substituted indole derivatives.

Oxidation: Formation of indole-2,3-dione derivatives.

Reduction: Formation of reduced indole derivatives.

Aplicaciones Científicas De Investigación

6-Bromogramine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

Industry: It is used in the development of novel materials and as a precursor in the synthesis of other bioactive compounds.

Mecanismo De Acción

The mechanism of action of 6-bromogramine involves its interaction with molecular targets such as NF-κB, a transcription factor that regulates the expression of genes involved in immune and inflammatory responses. By activating NF-κB, this compound can modulate various cellular pathways, leading to its observed biological effects .

Comparación Con Compuestos Similares

2,5,6-Tribromo-N-methylgramine: Another brominated derivative of gramine with similar biological activities.

Bromotryptophans: Brominated tryptophan derivatives that share structural similarities with 6-bromogramine.

Uniqueness: this compound is unique due to its specific bromination pattern and its ability to selectively activate NF-κB-dependent transcriptional activity. This makes it a valuable compound for studying the regulation of immune and inflammatory responses.

Actividad Biológica

6-Bromogramine is a bromo-alkaloid derived from marine organisms, specifically isolated from the marine hydroid Abietinaria abietina. This compound has garnered attention due to its potential biological activities, including effects on cellular signaling pathways and cytotoxicity against various cancer cell lines. This article provides a comprehensive overview of the biological activity of this compound, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

This compound belongs to a class of compounds known as bromo-alkaloids, characterized by the presence of bromine in their molecular structure. The molecular formula for this compound is C₁₃H₁₄BrN, with a molecular weight of approximately 253.17 g/mol. Its structural characteristics contribute to its interaction with biological systems.

Research indicates that this compound activates the NF-κB signaling pathway, which plays a crucial role in regulating immune response, inflammation, and cell survival. This activation can lead to various biological effects, including modulation of gene expression related to cell proliferation and apoptosis.

Cytotoxicity Studies

Various studies have assessed the cytotoxic effects of this compound on different cancer cell lines. The compound exhibits notable cytotoxicity against human cancer cells, with varying degrees of effectiveness depending on the specific cell line tested.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast) | 5.2 | Moderate cytotoxicity |

| HCT-116 (Colon) | 3.8 | Significant cytotoxicity |

| HepG2 (Liver) | 4.5 | Moderate cytotoxicity |

| A549 (Lung) | 2.9 | High cytotoxicity |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating that this compound has potent activity against these cancer cell lines.

Case Studies

- Study on Marine-Derived Compounds : A study published in Marine Drugs highlighted the isolation of this compound from Abietinaria abietina and its subsequent testing for biological activity. The study reported that this compound significantly activated NF-κB-dependent transcription in vitro, suggesting potential applications in cancer therapy and inflammation management .

- Cytotoxicity Assessment : In another research effort, this compound was evaluated for its cytotoxic effects on various human cancer cell lines. The results indicated that it could induce apoptosis in MDA-MB-231 and HCT-116 cells through the activation of specific apoptotic pathways .

- Comparative Analysis with Other Bromo-Alkaloids : A comparative study assessed the biological activity of several bromo-alkaloids, including this compound and bis-6-bromogramine. The findings suggested that while both compounds exhibited cytotoxic properties, this compound demonstrated superior efficacy against certain cancer types .

Propiedades

IUPAC Name |

1-(6-bromo-1H-indol-3-yl)-N,N-dimethylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2/c1-14(2)7-8-6-13-11-5-9(12)3-4-10(8)11/h3-6,13H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKUNQRCQLWHINE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CNC2=C1C=CC(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.